methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Description
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a heterocyclic organic compound featuring an indole core substituted with a methyl group at position 4, a pyrrole ring at position 3, and a methyl ester at position 2. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methyl ester group at position 2 may influence solubility and metabolic stability, critical factors in drug design.
Properties
IUPAC Name |
methyl 4-methyl-3-pyrrol-1-yl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-5-7-11-12(10)14(17-8-3-4-9-17)13(16-11)15(18)19-2/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENRPBUBNYYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2N3C=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. The pyrrole ring can be introduced through a subsequent cyclization reaction. The methyl ester group is usually introduced via esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole or pyrrole rings, often using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate and its analogs. For instance, compounds derived from indole structures have shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, which could lead to the development of new antibiotics.
Anticancer Activity
Research has also indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown preferential suppression of rapidly dividing cancer cells, such as A549 lung cancer cells, compared to non-tumor fibroblast cells . This suggests that this compound may serve as a lead compound for anticancer drug development.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of this compound derivatives against S. aureus and M. tuberculosis . The results demonstrated that certain derivatives had MIC values as low as 0.98 μg/mL against MRSA, indicating their potential as effective antibacterial agents .
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that specific derivatives exhibited significant antiproliferative activity across all tested lines, suggesting their utility in cancer therapy .
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, a comparison with structurally or functionally related indole derivatives is provided below:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations :
- Unlike Tofacitinib, which uses a pyrrolo-pyrimidine scaffold, the target compound retains an indole core with a fused pyrrole ring. This difference may lead to distinct binding affinities in kinase inhibition pathways .
- Compared to indomethacin, the pyrrole substituent in the target compound introduces steric bulk and electron density, which could alter interactions with cyclooxygenase (COX) enzymes.
Metabolic Stability: Ester groups are prone to hydrolysis, whereas amide or cyano groups (as in Tofacitinib) may confer greater stability in vivo.
Research Findings and Data Gaps
- Synthetic Accessibility: The compound’s synthesis likely involves multi-step protocols, such as Fischer indole synthesis followed by palladium-catalyzed coupling for pyrrole introduction. No direct experimental data are available in the provided evidence.
- SHELX-based refinement (as in ) might aid in resolving its 3D structure.
Biological Activity
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound features a unique structural arrangement, including a pyrrole ring fused to an indole core, which contributes to its potential pharmacological properties.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| CAS Number | 890094-13-0 |
| IUPAC Name | This compound |
This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Indole derivatives, including this compound, are known for their antimicrobial activities. Studies have shown that compounds in this class exhibit significant efficacy against a range of pathogens, including bacteria and fungi. For instance, compounds containing indole moieties have demonstrated low minimum inhibitory concentrations (MIC) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Indole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. For example, studies involving related indole compounds have shown promising results against multiple human cancer cell lines, suggesting a potential for development into anticancer agents .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects. Indoles are recognized for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The specific mechanisms by which this compound exerts these effects require further investigation but may involve the inhibition of pro-inflammatory cytokines .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For instance, it may inhibit specific signaling pathways that are crucial for cell survival and proliferation in cancer cells .
Case Studies and Research Findings
Recent studies have evaluated the biological activity of this compound through various experimental approaches:
- Antimicrobial Study : A study reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an MIC value comparable to standard antibiotics .
- Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer), with IC50 values indicating potent activity .
- Inflammation Model : Animal models showed that treatment with the compound reduced markers of inflammation in induced arthritis models, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 25–30 hours | Prevents over-oxidation |
| Temperature | 135–140°C | Balances reaction rate and decomposition |
| Catalyst Stoichiometry | 1.4:1 (chloranil:substrate) | Ensures complete cyclization |
Basic: How is the structural characterization of this compound validated using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–C = 1.35–1.48 Å) and spatial arrangement. Data refinement uses software like SHELXL, with R-factors <0.05 .
- NMR Spectroscopy : Key signals include:
- HRMS : Exact mass matching (e.g., ESI+ m/z 402.2 [M+1]⁺) .
Advanced: How can researchers address contradictions in reported NMR data for this compound?
Methodological Answer:
Discrepancies in NMR signals (e.g., variable NH proton shifts) arise from solvent effects or tautomerism. Resolution strategies include:
- Crystallographic Validation : X-ray structures resolve ambiguity in substituent positions .
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ affects NH proton exchange rates .
Example : A reported δ 12.52 ppm NH signal in DMSO-d₆ may shift to δ 10.8 ppm in CDCl₃ due to hydrogen bonding differences.
Advanced: What strategies enhance regioselectivity in the synthesis of pyrrole-substituted indole derivatives?
Methodological Answer:
Regioselectivity in pyrrole-indole coupling is controlled by:
- Substituent Effects : Electron-withdrawing groups on indole direct substitution to the 3-position.
- Catalytic Systems : Pd-mediated cross-coupling minimizes byproducts .
- Thermodynamic vs. Kinetic Control : Prolonged reaction times favor thermodynamically stable regioisomers (e.g., 3-substituted over 2-substituted products) .
Q. Table 2: Regioisomer Ratios in Cycloadditions
| Reaction Conditions | 3-Substituted : 2-Substituted | Yield |
|---|---|---|
| Chloranil, 25 hours | 87:13 | 89% |
| Pd(PPh₃)₄, 12 hours | 95:5 | 76% |
Basic: What safety protocols are recommended when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >2000 mg/kg in rodents).
- Spill Management : Neutralize with 5% NaOH, then absorb with inert material .
- Waste Disposal : Segregate organic waste for incineration .
Advanced: How can computational tools aid in retrosynthetic planning for derivatives?
Methodological Answer:
AI-driven platforms (e.g., PubChem’s retrosynthesis module) analyze reaction databases to propose pathways:
- Template Relevance Models : Predict feasible routes using Reaxys or Pistachio databases .
- Quantum Mechanics (QM) : Calculates transition-state energies to prioritize low-barrier reactions.
- Case Study : Methyl 4-amino-1-ethyl-pyrrole-2-carboxylate was designed via AI-predicted amidation and cyclization steps .
Advanced: What methodologies evaluate the biological activity of indole derivatives, and how do structural modifications influence pharmacology?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence polarization.
- SAR Studies : Modifying the pyrrole moiety (e.g., introducing electron-withdrawing groups) enhances binding to hydrophobic enzyme pockets .
- In Vivo Testing : Pharmacokinetic profiling (e.g., t₁/₂, bioavailability) guides lead optimization.
Example : Adding a 4-pyridinyl group increased kinase inhibition by 10-fold due to π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
